molecular formula C7H6ClF2N B598921 2-Chloro-4-(1,1-difluoroethyl)pyridine CAS No. 1204295-63-5

2-Chloro-4-(1,1-difluoroethyl)pyridine

Cat. No.: B598921
CAS No.: 1204295-63-5
M. Wt: 177.579
InChI Key: HHXIIZVLQSEEAR-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,1-difluoroethyl)pyridine (CAS 1204295-63-5) is a valuable fluorinated pyridine derivative serving as a key synthetic intermediate in advanced chemical research. With a molecular formula of C 7 H 6 ClF 2 N and a molecular weight of 177.58 g/mol , this compound features a pyridine ring substituted with a chloro group and a 1,1-difluoroethyl moiety, a combination that offers distinct electronic and steric properties for molecular design . This building block is particularly useful in medicinal chemistry and agrochemical research for the synthesis of more complex molecules, where the incorporation of fluorine can modulate lipophilicity, metabolic stability, and binding affinity. The reactive chloro site enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, while the difluoroethyl group can act as a bioisostere for carbonyl or other functional groups. Researchers must note that this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with care according to the safety guidelines, as it carries the signal word Danger and hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper storage recommendations include maintaining the compound in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-chloro-4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXIIZVLQSEEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672356
Record name 2-Chloro-4-(1,1-difluoroethyl)pyridine
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Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-63-5
Record name 2-Chloro-4-(1,1-difluoroethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(1,1-difluoroethyl)pyridine
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Synthetic Methodologies for 2 Chloro 4 1,1 Difluoroethyl Pyridine

Historical and Evolving Synthetic Approaches to Substituted Pyridine (B92270) Derivatives

The synthesis of the pyridine core has been a cornerstone of heterocyclic chemistry for over a century, driven by the prevalence of this motif in natural products, pharmaceuticals, and agrochemicals. beilstein-journals.orgjscimedcentral.com Historically, methods relied on condensation reactions of relatively simple acyclic precursors.

One of the earliest and most significant methods is the Hantzsch pyridine synthesis , first reported in 1881. wikipedia.orgacs.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org The driving force for this final step is the formation of the stable aromatic ring. wikipedia.org While historically robust, classical Hantzsch synthesis can be limited by harsh conditions and long reaction times. wikipedia.org

Another foundational method is the Chichibabin pyridine synthesis , developed by Aleksei Chichibabin in 1924. wikipedia.orgwikiwand.com This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, often at high temperatures over a solid-phase catalyst like alumina (B75360) or silica. wikipedia.orgwikiwand.comthieme.de It remains a predominant industrial route for producing simple alkyl-substituted pyridines. wikipedia.orgacs.org

The Bohlmann-Rahtz pyridine synthesis , reported in 1957, provides a two-step route to 2,3,6-trisubstituted pyridines from the reaction of an enamine with an ethynyl (B1212043) ketone. wikipedia.orgnih.gov The process involves a Michael addition to form an aminodiene intermediate, which then undergoes cyclodehydration, often requiring high temperatures. jk-sci.comthieme-connect.com

Over time, synthetic strategies have evolved from these classical condensation methods towards more versatile and milder approaches. The limitations of early methods, particularly in controlling regioselectivity and functional group tolerance, spurred the development of new strategies. acs.org Modern pyridine synthesis heavily features transition-metal-catalyzed reactions and cycloaddition strategies. thieme-connect.comnih.govnih.gov

Transition-Metal Catalysis: This area has revolutionized pyridine synthesis, enabling the direct functionalization of the pyridine ring through C-H activation and cross-coupling reactions. beilstein-journals.orgthieme-connect.comnih.gov Catalysts based on palladium, rhodium, cobalt, and iridium allow for the precise introduction of alkyl, aryl, and other functional groups, often with high regioselectivity that was previously difficult to achieve. thieme-connect.comthieme-connect.com

Cycloaddition Reactions: These methods construct the pyridine ring in a concerted or stepwise fashion. Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have become a powerful tool for building highly substituted pyridines. nih.govthieme-connect.com Formal [4+2] (Diels-Alder) and [3+3] cycloadditions also provide efficient pathways to diverse pyridine scaffolds from various unsaturated precursors. acs.orgacs.orgacsgcipr.orgrsc.orgnih.gov

These evolving methodologies offer chemists a sophisticated toolbox for creating complex pyridine derivatives with precise control over substitution patterns, a crucial requirement for modern drug discovery and materials science.

Targeted Synthesis Strategies for 2-Chloro-4-(1,1-difluoroethyl)pyridine

The synthesis of this compound requires specific strategies to control the placement of both the chlorine atom at the C2 position and the 1,1-difluoroethyl group at the C4 position. The electron-deficient nature of the pyridine ring influences the reactivity and requires carefully chosen methods for each functionalization step.

Regioselective Introduction of the Chloro-Substituent

Direct chlorination of an unsubstituted pyridine ring is often unselective and requires harsh conditions. Therefore, regioselective methods are paramount, particularly for introducing a chlorine atom at the C2 position. A widely adopted and effective strategy involves the use of pyridine N-oxides.

Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, but more importantly, it makes the C2 and C4 positions susceptible to nucleophilic substitution after activation of the N-oxide oxygen. tandfonline.comstackexchange.com Treatment of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) is a classic method for introducing a chlorine atom, typically yielding a mixture of 2-chloro and 4-chloro isomers. tandfonline.comstackexchange.comguidechem.com

To achieve high selectivity for the C2 position, the reaction conditions can be modified. The addition of a tertiary amine base, such as triethylamine, can significantly favor the formation of the 2-chloro isomer by promoting the elimination pathway at the less sterically hindered C2 position. tandfonline.com Other chlorinating agents that can be used with pyridine N-oxides include sulfuryl chloride (SO₂Cl₂) and various sulfonyl chlorides. tandfonline.com

An alternative to N-oxide activation is the chlorination of a corresponding 2-pyridone. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines and can be readily converted to 2-chloropyridines using reagents like POCl₃ or a mixture of POCl₃ and PCl₅. nih.govindianchemicalsociety.com This method is highly effective for large-scale preparations and provides the 2-chloro product in high yield. nih.gov

Table 1: Comparison of Selected Reagents for C2-Chlorination of Pyridine Derivatives

ReagentSubstrate TypeTypical ConditionsSelectivity/CommentReference
POCl₃Pyridine N-oxideRefluxMixture of 2- and 4-chloro isomers. tandfonline.com
POCl₃ / TriethylaminePyridine N-oxideRefluxHigh selectivity for 2-chloropyridine (B119429). tandfonline.com
POCl₃2-PyridoneHeat (solvent-free or in solvent)Excellent yield and selectivity for 2-chloropyridine. nih.gov
SO₂Cl₂Pyridine N-oxideVariesCan provide 2-chloropyridine. tandfonline.com

Methodologies for the Incorporation of the 1,1-Difluoroethyl Moiety

Introducing fluorinated groups into organic molecules is a key strategy in medicinal chemistry. The 1,1-difluoroethyl moiety (-CF₂CH₃) can be installed onto a pyridine ring using several approaches. A common strategy involves the modification of a pre-existing functional group at the C4 position, such as a carbonyl.

One of the most direct methods is the deoxofluorination of a 4-acetylpyridine (B144475) precursor. This reaction replaces the carbonyl oxygen atoms with fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. The reaction converts the acetyl group (-COCH₃) into the 1,1-difluoroethyl group (-CF₂CH₃).

Alternatively, radical-based methods can be employed. The 1,1-difluoroethyl radical (•CF₂CH₃) can be generated from a suitable precursor, such as 1,1-difluoroethylsulfonyl chloride (MeCF₂SO₂Cl), and added to the pyridine ring. These reactions are often initiated under photoredox catalysis conditions.

Another advanced approach involves the cross-coupling of a 4-halopyridine (e.g., 4-bromo- or 4-iodopyridine) with a nucleophilic 1,1-difluoroethylating agent. This can be accomplished using organometallic reagents, such as 1,1-difluoroethylzinc or -copper species, often in the presence of a palladium or copper catalyst.

Multi-Step Convergent and Linear Synthetic Sequences for this compound

Linear Synthetic Approach:

A plausible linear synthesis would start from a commercially available, substituted pyridine and modify it sequentially. One such pathway could begin with 4-acetylpyridine.

Fluorination: The acetyl group of 4-acetylpyridine is converted to the 1,1-difluoroethyl group using a deoxofluorinating agent like DAST. This yields 4-(1,1-difluoroethyl)pyridine (B53877).

N-Oxidation: The resulting 4-(1,1-difluoroethyl)pyridine is then oxidized to its corresponding N-oxide using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Chlorination: Finally, the 4-(1,1-difluoroethyl)pyridine-N-oxide is regioselectively chlorinated at the C2 position using a reagent like POCl₃ in the presence of a base to afford the final product, this compound.

Convergent Synthetic Approach:

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them. This can be more efficient for complex molecules. A convergent route to this compound could involve building the pyridine ring itself from acyclic precursors already containing the necessary functionalities.

This could be modeled after a Bohlmann-Rahtz or Hantzsch-type synthesis. For example, a key building block could be an enamine or enone containing the 1,1-difluoroethyl group. This fragment would then be reacted with other components in a cyclocondensation reaction to form a 2-hydroxy-4-(1,1-difluoroethyl)pyridine (a 2-pyridone). The final step would then be the chlorination of the 2-pyridone intermediate with POCl₃ to yield the target compound. While potentially shorter, this approach depends on the availability of the specialized fluorinated starting materials.

Innovations in Sustainable and Efficient Synthetic Routes

Modern organic synthesis places a strong emphasis on sustainability, efficiency, and safety. This has driven innovation in creating "green" synthetic routes, which aim to reduce waste, energy consumption, and the use of hazardous materials. benthamdirect.com

Catalytic Processes in the Synthesis of this compound

Catalysis is at the heart of many modern, efficient synthetic methods for pyridines. researchgate.netrsc.org For the synthesis of this compound, catalytic processes can be applied to several steps to improve yield, selectivity, and sustainability.

Catalytic C-H Functionalization: Instead of relying on classical substitution reactions that require pre-functionalized starting materials, direct C-H functionalization offers a more atom-economical route. Transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, can mediate the direct and regioselective introduction of functional groups onto the pyridine ring. thieme-connect.comnih.govresearchgate.net For instance, a catalytic C-H activation approach could potentially be used to introduce the 1,1-difluoroethyl group directly onto a 2-chloropyridine scaffold, or vice-versa, bypassing multiple steps.

Photoredox and Organocatalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org This could be applied to the radical-based introduction of the 1,1-difluoroethyl group. Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers a greener alternative to metal-based catalysts. acs.org Organocatalysts could be employed in cyclization steps to build the pyridine ring. acs.org

Sustainable Catalysts: Research into sustainable catalysis focuses on using earth-abundant metals (like zinc or cobalt), developing recyclable heterogeneous catalysts, or using ionic liquids as both the solvent and catalyst. benthamdirect.comresearchgate.netrsc.org For example, a zinc-catalyzed multicomponent reaction could be envisioned for a convergent synthesis of the pyridine core, operating in air and without solvent. researchgate.net Similarly, the use of equimolar or catalytic amounts of chlorinating agents like POCl₃ under solvent-free conditions represents a significant improvement over using the reagent as a solvent. nih.gov

These innovative catalytic approaches hold the potential to make the synthesis of complex molecules like this compound more efficient, cost-effective, and environmentally benign.

Continuous Flow Chemistry Applications (Inferred from broader green chemistry trends)

While specific studies on the continuous flow synthesis of this compound are not available, the broader field of pyridine synthesis has seen significant advancements through the adoption of flow chemistry. sigmaaldrich.comalfa-chemistry.comuni.lu These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. google.com

The application of continuous flow to the synthesis of pyridines has been demonstrated in various reaction types, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. sigmaaldrich.comalfa-chemistry.comuni.luottokemi.com These processes often utilize packed-bed reactors with immobilized catalysts or reagents, allowing for a more streamlined and efficient workflow. google.com For instance, the N-oxidation of pyridine derivatives has been successfully achieved in a continuous flow microreactor, showcasing a safer and more efficient alternative to batch methods. google.com

Given these trends, it can be inferred that a continuous flow process for the synthesis of this compound could be developed. Such a process might involve the in-line generation of a reactive intermediate followed by its immediate consumption in a subsequent reaction step, thereby minimizing the handling of potentially hazardous materials. The fluorination step, in particular, could benefit from the precise temperature control and rapid mixing afforded by flow reactors, potentially leading to higher yields and selectivity.

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry provide a framework for designing more sustainable chemical processes. uni.lusinfoochem.com In the context of synthesizing this compound, several of these principles could be applied to optimize the synthetic route.

Key green chemistry principles applicable to pyridine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to reduce waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Recent research in pyridine synthesis has highlighted the use of green protocols, such as multicomponent one-pot reactions, the use of environmentally benign solvents, and microwave-assisted synthesis. uni.lusinfoochem.comalkalisci.comgoogle.com For example, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, offering a more sustainable alternative to traditional methods. smolecule.com

In optimizing the synthesis of this compound, a focus on these principles would be paramount. This could involve exploring alternative, less hazardous fluorinating agents, investigating the use of recyclable catalysts, and designing the process to minimize energy consumption and waste generation.

Chemical Reactivity and Transformations of 2 Chloro 4 1,1 Difluoroethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro-Substituent

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Chloro-4-(1,1-difluoroethyl)pyridine. The pyridine (B92270) nitrogen atom and the C-4 difluoroethyl group act as powerful electron-withdrawing groups, which reduce the electron density of the aromatic ring. This electronic-deficiency makes the ring susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen, respectively. stackexchange.comlibretexts.org The presence of a good leaving group, the chloride ion, at the C-2 position facilitates these substitution reactions. libretexts.org

The mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

This compound readily reacts with a range of nitrogen, oxygen, and sulfur-based nucleophiles to form new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and various nitrogen-containing heterocycles can displace the chloride to form the corresponding 2-amino- or 2-arylaminopyridine derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides serve as effective oxygen nucleophiles. These reactions, often conducted in the corresponding alcohol as a solvent or in polar aprotic solvents like DMF or DMSO, yield 2-alkoxy- or 2-aryloxypyridine ethers. Hydroxide ions can also be used to produce the corresponding pyridin-2-one, although harsher conditions may be required.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles that react efficiently with the substrate to afford 2-(alkylthio)- or 2-(arylthio)pyridines. These reactions are valued for their ability to introduce sulfur functionalities into the pyridine ring. nih.gov

The table below summarizes representative SNAr reactions with various heteroatom nucleophiles.

Nucleophile CategoryExample NucleophileReagentTypical ConditionsProduct Type
Nitrogen Ammonia (B1221849)NH₃High pressure, elevated temperature2-Amino-4-(1,1-difluoroethyl)pyridine
BenzylamineC₆H₅CH₂NH₂Base (e.g., K₂CO₃), DMSO, 80-120 °C2-(Benzylamino)-4-(1,1-difluoroethyl)pyridine
MorpholineC₄H₉NONeat or in a polar solvent, heat2-(Morpholino)-4-(1,1-difluoroethyl)pyridine
Oxygen Sodium MethoxideNaOMeMethanol, reflux2-Methoxy-4-(1,1-difluoroethyl)pyridine
PhenolC₆H₅OHBase (e.g., K₂CO₃), DMF, heat2-Phenoxy-4-(1,1-difluoroethyl)pyridine
Sulfur Sodium ThiophenoxideNaSPhDMF or THF, room temp. to 60 °C2-(Phenylthio)-4-(1,1-difluoroethyl)pyridine

Table 1: Representative SNAr Reactions with Heteroatom Nucleophiles. This table illustrates common transformations based on established reactivity principles for activated chloropyridines.

The success and selectivity of SNAr reactions are highly dependent on the specific reaction conditions employed. Key parameters include the solvent, temperature, and the nature of the base.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. For reactions with alkoxides, the corresponding alcohol is often used as the solvent.

Temperature: While the activated nature of this compound allows many SNAr reactions to proceed under relatively mild conditions, heating is often necessary to achieve reasonable reaction rates, particularly with less reactive nucleophiles. youtube.com Temperatures typically range from room temperature to over 100 °C.

Base: In reactions involving N-H or O-H nucleophiles, a base is required to deprotonate the nucleophile or to scavenge the HCl produced. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, diisopropylethylamine). The choice of base can influence the reaction rate and prevent side reactions.

Cross-Coupling Reactions Involving the Pyridine Core and Chloro-Substituent

Transition-metal-catalyzed cross-coupling reactions provide a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. The C-Cl bond at the 2-position is the primary site for these transformations.

Palladium catalysts are extensively used to functionalize halo-pyridines. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the key initial step in these catalytic cycles. baranlab.org

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. libretexts.org It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high efficiency with a relatively unreactive C-Cl bond. rsc.org

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, creating an alkynylpyridine derivative. wikipedia.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free variants have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the chloropyridine with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. youtube.com The regioselectivity of the alkene addition and the stereoselectivity of the resulting double bond are key considerations in this transformation. organic-chemistry.org

The table below outlines typical conditions for these palladium-catalyzed reactions.

Reaction NameCoupling PartnerCatalyst SystemBaseTypical SolventProduct Type
Suzuki-Miyaura Arylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O2-Aryl-4-(1,1-difluoroethyl)pyridine
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF/DMF2-(Phenylethynyl)-4-(1,1-difluoroethyl)pyridine
Heck StyrenePd(OAc)₂, P(o-tol)₃NaOAcDMF2-(Styryl)-4-(1,1-difluoroethyl)pyridine

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions. This table presents common conditions for coupling reactions involving 2-chloropyridines, applicable to the target compound.

Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, copper catalysis can be advantageous due to the lower cost of the metal and its unique reactivity profile. nih.gov For instance, copper-mediated coupling with amines or alcohols can be an effective strategy for synthesizing substituted pyridines. nih.gov

Direct C-H functionalization represents an atom-economical approach to modifying the pyridine ring without pre-functionalization. For the pyridine core in this compound, the electronic properties dictate that the C-H bonds at positions 3, 5, and 6 have different reactivities. The electron-deficient nature of the ring generally makes it more amenable to nucleophilic or radical-type C-H functionalization rather than electrophilic substitution. nih.gov

Strategies for C-H functionalization often rely on transition-metal catalysis (e.g., with Pd, Rh, Ir) where the metal inserts into a C-H bond, often guided by a directing group. However, in a substrate like this compound, competitive oxidative addition at the C-Cl bond is a significant challenge. Selective C-H functionalization would require carefully designed catalytic systems that can differentiate between the C-H and C-Cl bonds. Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatics, could be a viable pathway for functionalizing the C-H bonds of the pyridine ring. nih.gov

Reactivity of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is a key moiety that imparts specific properties to the molecule. Its reactivity is centered on potential transformations of the fluorinated carbon and its stability under various chemical environments.

Transformations and Derivatizations of the Fluorinated Moiety

The gem-difluoroalkyl group is generally stable; however, its reactivity can be exploited under specific conditions to yield various derivatives. While specific transformations for this compound are not extensively documented in publicly available literature, general reactivity patterns for similar structures, such as gem-difluoroalkenes, provide insights into potential derivatizations. For instance, gem-difluoroalkenes can undergo various transformations, including concerted cycloaddition reactions to form difluorinated cyclic products. nih.gov This suggests that if the 1,1-difluoroethyl group were to be transformed into a difluorovinyl group, a range of subsequent derivatizations would become accessible.

Furthermore, radical reactions involving fluorinated moieties are a common strategy for derivatization. For example, photocatalytic decarboxylative/defluorinative reactions of α-trifluoromethyl alkenes have been developed to afford functionalized gem-difluoroalkenes. acs.org This type of chemistry could potentially be adapted to modify the 1,1-difluoroethyl group on the pyridine ring.

Stability and Reactivity Under Various Chemical Conditions

The 1,1-difluoroethyl group is generally considered to be chemically robust due to the high strength of the carbon-fluorine bond. nih.gov This stability is a key feature of many fluorinated organic molecules. However, the acidic proton on the difluoromethyl group can be a site for reactivity under basic conditions. nih.gov The stability of fluorinated protecting groups is well-established, often requiring specific reagents like fluoride (B91410) ions for cleavage, which highlights their general inertness to common acidic or basic conditions. wikipedia.org

Electrophilic and Radical Reactions on the Pyridine Ring System

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and 1,1-difluoroethyl substituents, significantly impacts its susceptibility to electrophilic and radical attack.

Regioselectivity and Electronic Effects

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgwikipedia.org This effect is amplified by the presence of the chlorine atom at the 2-position and the 1,1-difluoroethyl group at the 4-position, both of which are electron-withdrawing. lasalle.edulibretexts.org Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta-position (C-3 and C-5). wikipedia.orglumenlearning.com Therefore, electrophilic substitution on this compound, if it occurs, is expected to proceed at the C-3 or C-5 positions. However, such reactions on highly deactivated pyridines often require harsh conditions and may not be feasible. wikipedia.orgpearson.com

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored on electron-deficient pyridine rings. wikipedia.orgyoutube.com The chlorine atom at the C-2 position is a potential leaving group for nucleophilic attack. Nucleophilic attack on pyridines generally occurs at the C-2 and C-4 positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. echemi.com In the case of 2-chloro-4-substituted pyridines, the regioselectivity of nucleophilic substitution can be influenced by the electronic nature of the substituent at the 4-position. For electron-withdrawing groups at the 4-position, nucleophilic attack is generally favored at the C-2 position. stackexchange.com The 1,1-difluoroethyl group is strongly electron-withdrawing, and thus would be expected to facilitate nucleophilic substitution at the C-2 position.

Radical functionalization of pyridines has emerged as a powerful tool for C-H functionalization. nih.govresearchgate.net The regioselectivity of radical attack is influenced by the electronic properties of the pyridine ring. For electron-deficient pyridines, radical addition can occur, and recent methods have been developed for meta-selective C-H functionalization. nih.govresearchgate.net

Ring Modification and Rearrangement Studies

The pyridine ring is generally stable, but can undergo ring-opening and rearrangement reactions under specific conditions. For instance, para-substituted pyridines can be converted into meta-substituted anilines through sequential ring-opening and ring-closing reactions. acs.org The cleavage of C-N bonds in aromatic heterocycles like pyridine is a key step in industrial processes such as hydrodenitrogenation. acs.org

Derivatives and Analogues Derived from 2 Chloro 4 1,1 Difluoroethyl Pyridine

Systematic Exploration of Substituent Effects on Reactivity and Structure

The reactivity and structural characteristics of 2-Chloro-4-(1,1-difluoroethyl)pyridine are intrinsically linked to its constituent parts: the chloro substituent, the 1,1-difluoroethyl moiety, and the pyridine (B92270) ring itself. By systematically modifying each of these components, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling its behavior in chemical reactions.

The chlorine atom at the 2-position of the pyridine ring is a key site for synthetic manipulation. Its replacement with other functional groups can dramatically alter the electronic landscape of the molecule. Nucleophilic aromatic substitution (SNAr) is a common strategy for replacing the chloro group. nih.gov The rate of these reactions is influenced by the nature of the incoming nucleophile and the electronic properties of the pyridine ring. Generally, reactions with 2-fluoropyridines are significantly faster than with their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). nih.gov

Table 1: Examples of Analogue Synthesis via Chloro-Substituent Modification

Starting MaterialReagent(s)ProductReaction Type
This compoundNaN32-Azido-4-(1,1-difluoroethyl)pyridineNucleophilic Aromatic Substitution
This compoundNaOMe2-Methoxy-4-(1,1-difluoroethyl)pyridineNucleophilic Aromatic Substitution
This compoundKSH4-(1,1-Difluoroethyl)pyridine-2-thiolNucleophilic Aromatic Substitution

This table presents hypothetical examples based on common organic reactions for illustrative purposes, as specific reaction data for this compound was not available in the search results.

The 1,1-difluoroethyl group at the 4-position significantly influences the lipophilicity and electronic nature of the pyridine ring. Modifications to this group can lead to analogues with altered physical and chemical properties. While direct modification of the difluoroethyl group can be challenging, synthetic strategies often involve the construction of the pyridine ring with a pre-functionalized side chain.

Recent advancements have demonstrated methods for the direct C-H difluoromethylation of pyridines, offering a pathway to introduce the CF₂H group. nih.govresearchgate.net This highlights the growing interest in incorporating difluoromethyl and related fluorinated groups into heterocyclic systems. The synthesis of analogues with different fluoroalkyl chains, such as a trifluoroethyl group, can also be envisioned. bldpharm.com The presence of geminal fluorine atoms can enhance the biological activity of molecules. chinesechemsoc.org

Altering the pyridine ring itself, for instance by introducing additional substituents, can profoundly impact the molecule's properties. The electronic character of these substituents, whether electron-donating or electron-withdrawing, can tune the reactivity of the entire system. nih.govrsc.org For example, introducing an electron-withdrawing group on the pyridine ring can make the metal center in a pyridinophane complex more easily reducible. nih.gov

The synthesis of polysubstituted pyridines can be achieved through various methods, including the functionalization of pre-existing pyridine rings or the construction of the ring from acyclic precursors. google.comnih.gov The regioselectivity of these reactions is a critical aspect, and methods have been developed to control the position of incoming functional groups. nih.gov

Synthesis and Characterization of Polyfunctionalized Pyridine Architectures

The development of synthetic routes to polyfunctionalized pyridines is an active area of research. These complex molecules, often built upon a core structure like this compound, are valuable in materials science and as intermediates in the synthesis of other target molecules.

The synthesis of these architectures often involves a multi-step approach, combining various reaction types. For instance, a sequence of nucleophilic substitution, cross-coupling reactions, and further functionalization of the pyridine ring can lead to highly decorated pyridine structures. The characterization of these complex molecules relies on a combination of spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography, to confirm their structure and stereochemistry.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 1,1 Difluoroethyl Pyridine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-Chloro-4-(1,1-difluoroethyl)pyridine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and one signal for the methyl group.

The proton at the C3 position is anticipated to appear as a doublet.

The proton at the C5 position would likely present as a doublet of doublets due to coupling with both the C6 proton and the fluorine atoms of the difluoroethyl group.

The C6 proton is expected to be a doublet.

The methyl group (CH₃) protons will appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and fluorine atoms. The carbon of the CF₂ group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will also show smaller couplings to the fluorine atoms. docbrown.info

¹⁹F NMR: The fluorine NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent fluorine atoms of the difluoroethyl group. This signal would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift would be in a region typical for geminal difluoroalkyl groups. nih.govresearchgate.net

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would provide information about the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift is sensitive to substitution on the ring. nih.gov Using techniques like ¹H-¹⁵N HMBC can help in assigning the nitrogen resonance. researchgate.net The coordination shifts can range from -78 to -107 ppm in metal complexes. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H-37.3 - 7.5d
H-57.6 - 7.8dd
H-68.3 - 8.5d
-CH₃2.0 - 2.2t³J(H,F) ≈ 18-22 Hz
¹³C NMR
C-2~152s
C-3~122s
C-4~145t²J(C,F) ≈ 20-25 Hz
C-5~120s
C-6~150s
-C F₂CH₃~124t¹J(C,F) ≈ 235-245 Hz
-CH₃~24t²J(C,F) ≈ 25-30 Hz
¹⁹F NMR
-CF₂--90 to -110q³J(F,H) ≈ 18-22 Hz
¹⁵N NMR
N-1-60 to -100s

Note: The data in this table are predictive and based on analysis of similar compounds reported in the literature. nih.govnih.govrsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For this compound (C₇H₆ClF₂N), the predicted monoisotopic mass is approximately 177.0157 Da. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be key to confirming the structure. Expected fragmentation pathways include:

Loss of a methyl group: A primary fragmentation would likely be the loss of the -CH₃ group to form a stable cation [M-15]⁺.

Loss of fluorine: Fragmentation by loss of a fluorine radical to give the [M-19]⁺ ion is a possible pathway.

Loss of chlorine: The loss of the chlorine atom ([M-35]⁺) is another expected fragmentation.

Pyridine ring cleavage: Subsequent fragmentation of the pyridine ring would lead to smaller charged fragments.

Analysis of related structures, such as 2-chloro-4-(trifluoromethyl)pyridine, can help predict these pathways. nist.gov

Table 2: Predicted HRMS Adducts for this compound

AdductPredicted m/z
[M+H]⁺178.02297
[M+Na]⁺200.00491
[M-H]⁻176.00841
[M]⁺177.01514

Source: Data derived from computational predictions. uni.luuni.lu

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C stretching: The characteristic pyridine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. nist.gov

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoroethyl group are expected in the 1100-1300 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is anticipated to be in the 700-800 cm⁻¹ region.

A full assignment of vibrational modes would typically be supported by computational calculations to correlate observed frequencies with specific atomic motions.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR/Raman
Aliphatic C-H Stretch2900 - 3000IR/Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1600IR/Raman
C-F Stretch1100 - 1300IR (Strong)
C-Cl Stretch700 - 800IR/Raman

Note: Frequencies are approximate and based on known values for similar functional groups. nist.govnist.gov

X-ray Crystallography and Computational Modeling for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the solid-state structure of a compound, providing precise bond lengths, bond angles, and intermolecular interactions. To date, no public crystal structure of this compound has been reported.

In the absence of experimental crystallographic data, computational modeling using methods like Density Functional Theory (DFT) can be employed. nih.gov Such calculations can predict the lowest energy conformation of the molecule, its geometric parameters (bond lengths and angles), and rotational barriers, such as the barrier for the rotation of the difluoroethyl group. mdpi.com These theoretical models provide valuable structural insights that await experimental verification.

Chiroptical Spectroscopy for Enantiomeric Studies (If Applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study chiral molecules. This compound possesses a plane of symmetry that bisects the pyridine ring and the C-C-Cl bonds. The 1,1-difluoroethyl group does not introduce a stereogenic center. As the molecule is achiral, it does not have enantiomers and will not exhibit a chiroptical response. Therefore, this type of analysis is not applicable.

Computational and Theoretical Investigations of 2 Chloro 4 1,1 Difluoroethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on substituted pyridines typically involve methods like B3LYP with various basis sets to optimize molecular geometry and predict electronic properties. However, no specific DFT studies for 2-Chloro-4-(1,1-difluoroethyl)pyridine were identified in the public domain.

Prediction of Spectroscopic Properties

Computational methods are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions, when compared with experimental data, can help confirm the structure of a synthesized compound. For related pyridine (B92270) derivatives, DFT calculations have been shown to provide valuable insights into their spectroscopic properties. However, a specific computational prediction of the spectroscopic profile for this compound is not available in the reviewed literature.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the reaction mechanisms of a compound is crucial for its application in chemical synthesis. Computational chemistry, particularly through transition state analysis, can elucidate the energy barriers and pathways of potential reactions. This involves locating transition state structures and calculating their energies to determine the feasibility and kinetics of a reaction. Research on the reaction mechanisms and transition state analysis specifically involving this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the bond connecting the difluoroethyl group to the pyridine ring. Furthermore, these simulations can model intermolecular interactions in different solvent environments or in the solid state. There are currently no published MD simulation studies focused on this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. Developing a QSRR model for a class of compounds that includes this compound would require a dataset of related molecules with known reactivity data. Such studies are valuable for predicting the reactivity of new, untested compounds. A search of the scientific literature did not yield any QSRR studies that specifically include or focus on this compound.

Prediction of Novel Reactivity and Transformation Pathways

Based on a thorough understanding of a molecule's electronic structure and reactivity, computational tools can be used to predict novel chemical reactions and transformation pathways. This predictive capability is a powerful asset in the design of new synthetic routes and the discovery of new chemical entities. Without foundational computational data on this compound, any prediction of its novel reactivity would be purely speculative.

Strategic Applications of 2 Chloro 4 1,1 Difluoroethyl Pyridine in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block for Complex Molecules

2-Chloro-4-(1,1-difluoroethyl)pyridine serves as a highly adaptable building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide array of functional groups, enabling the construction of highly substituted and complex pyridine derivatives.

The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to forge new carbon-heteroatom bonds. This reactivity is fundamental in building the core structures of many biologically active compounds. For instance, similar 2-chloropyridine (B119429) frameworks are used to synthesize vicinal chloroamines, which are valuable precursors to chiral aziridines and diamines, motifs frequently found in pharmaceuticals. nih.gov

Moreover, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These methods offer a powerful and modular approach to create carbon-carbon and carbon-nitrogen bonds, respectively. The ability to selectively couple at the C2 position allows synthetic chemists to assemble intricate molecular scaffolds with precision. This strategic functionalization is crucial in the synthesis of diverse heterocyclic compounds, which are prominent in medicinal chemistry and agrochemicals. nih.govresearchgate.net The presence of the 1,1-difluoroethyl group at the 4-position is particularly significant. This moiety often enhances the metabolic stability and binding affinity of the final molecule, making it a desirable feature in drug design. uni-muenster.deresearchgate.net The synthesis of various fluoroalkylated heterocycles, such as benzimidazoles and benzothiazoles, has been achieved using related fluorinated building blocks, highlighting the broad utility of this class of compounds. nih.gov

Role in the Development of Advanced Fluorine-Containing Organic Materials

The incorporation of fluorinated moieties is a widely recognized strategy for the development of advanced organic materials with tailored properties. Fluorinated pyridines, including derivatives of this compound, are valuable monomers and building blocks for creating materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.comkaibangchem.com The introduction of fluorine can significantly alter properties such as solubility, lipophilicity, and metabolic stability. kaibangchem.com

Liquid Crystals: The rigid pyridine core combined with the flexible, polar difluoroethyl group could be used to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO) of the pyridine ring. This tuning of electronic properties is critical in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

High-Performance Polymers: The strength of the carbon-fluorine bond can contribute to the thermal and oxidative stability of polymers incorporating this building block. Such polymers could find use in demanding applications where resistance to heat and chemical degradation is paramount.

Application in the Synthesis of Specialized Chemical Reagents

Beyond its role as a general synthetic intermediate, this compound is a precursor for the synthesis of specialized chemical reagents with specific functions, particularly in the realm of biological research and diagnostics. The unique combination of its functional groups allows for its conversion into highly tailored molecules.

A notable example is the synthesis of inhibitors for specific enzymes. Research has shown that fluorinated pyridine-2,4-dicarboxylate derivatives act as potent inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, which are important targets in medicinal chemistry. nih.gov The synthesis of these inhibitors often starts from substituted 2-chloroisonicotinic acids. For example, 2-chloro-3-fluoroisonicotinic acid can be converted via methylation and palladium-catalyzed carbonylation into dimethyl 3-fluoropyridine-2,4-dicarboxylate. nih.gov Following a similar synthetic logic, this compound could be transformed into novel enzyme inhibitors where the difluoroethyl group probes specific interactions within the enzyme's active site.

The difluoromethyl group (a close relative of the difluoroethyl group) is known to be a critical component in bioactive molecules for the pharmaceutical and agrochemical industries. uni-muenster.de Therefore, reagents derived from this compound are of significant interest for screening libraries in drug and pesticide discovery programs. nih.govsemanticscholar.org The compound can be elaborated into a variety of derivatives to explore structure-activity relationships (SAR), aiding in the identification of lead compounds with optimized potency and selectivity. nih.gov

Integration into Supramolecular Chemistry Architectures (Inferred from broader chemical applications)

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it an intriguing candidate for incorporation into larger supramolecular assemblies. Although direct integration of this specific molecule into such architectures is not widely reported, its potential can be inferred from its inherent properties and the behavior of related compounds.

The pyridine nitrogen atom is a well-known hydrogen bond acceptor and can also coordinate to metal ions. This allows it to act as a recognition site in host-guest systems or as a connecting node in metal-organic frameworks (MOFs) and coordination polymers. The chlorine atom at the 2-position offers a reactive handle to covalently link the pyridine unit to larger scaffolds, such as calixarenes, cyclodextrins, or other macrocycles, before or after the supramolecular assembly is formed.

Furthermore, the 1,1-difluoroethyl group can participate in unconventional non-covalent interactions. The polarized C-F bonds can act as weak hydrogen bond acceptors and engage in dipole-dipole or halogen bonding interactions. These subtle forces are increasingly being exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The integration of this compound into larger systems could therefore be used to fine-tune the stability, solubility, and recognition properties of supramolecular architectures, potentially leading to new chemosensors, molecular switches, or smart materials.

Emerging Research Avenues and Future Directions for 2 Chloro 4 1,1 Difluoroethyl Pyridine

Exploration of Unconventional Reactivity and Catalytic Transformations

The reactivity of 2-Chloro-4-(1,1-difluoroethyl)pyridine is primarily dictated by the interplay between its three key structural features: the electron-deficient pyridine (B92270) ring, the reactive C-Cl bond, and the sterically and electronically demanding 1,1-difluoroethyl group. Future research is focused on leveraging these features in novel catalytic transformations.

The C-Cl bond at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, through established methods such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of both the pyridine nitrogen and the 4-(1,1-difluoroethyl) group is expected to enhance the reactivity of the C-Cl bond toward oxidative addition, a key step in many catalytic cycles.

Furthermore, the pyridine ring itself is a substrate for C-H functionalization. acs.org Rhodium(III)-catalyzed C-H activation, for example, has emerged as a powerful tool for synthesizing polysubstituted pyridines from unsaturated oximes and alkynes. acs.orgnih.gov Adapting such methodologies could enable the direct introduction of functional groups at the C-H positions of the this compound ring, offering a step-economical alternative to traditional multi-step sequences. The development of catalysts that can selectively functionalize a specific C-H bond in the presence of the existing substituents remains a significant but rewarding challenge. Research into hydrophobic cobalt terpyridine catalysts for CO2 reduction highlights how modifications to the pyridine unit can create unique catalytic environments, suggesting that the difluoroethyl group could be used to tune the properties of derivative catalysts for specific applications. uni-bonn.de

Transformation TypeReactive SitePotential Catalyst SystemResulting Structure
Suzuki Coupling C(2)-ClPd(PPh₃)₄, K₂CO₃2-Aryl-4-(1,1-difluoroethyl)pyridine
Sonogashira Coupling C(2)-ClPdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynyl-4-(1,1-difluoroethyl)pyridine
Buchwald-Hartwig Amination C(2)-ClPd₂(dba)₃, BINAP, NaOt-Bu2-Amino-4-(1,1-difluoroethyl)pyridine
C-H Activation/Functionalization C(3)-H, C(5)-H[Cp*RhCl₂]₂ / AgSbF₆Substituted this compound

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Design of Novel Synthetic Methodologies with Enhanced Efficiency

A significant challenge in pyridine synthesis is controlling the position of substitution (regioselectivity). uni-muenster.de Recent breakthroughs, such as the development of methods for the switchable, site-selective difluoromethylation of pyridines at the meta- or para-positions, demonstrate the power of modern synthetic strategies. uni-muenster.dechemeurope.com These methods often employ a temporary dearomatization of the pyridine ring to activate specific positions for reaction. chemeurope.com Applying similar logic to introduce a difluoroethyl group could provide a highly controlled and efficient route to the target molecule or its isomers. Such a method would be particularly valuable for creating derivatives for structure-activity relationship studies in drug discovery and materials science. chemeurope.com

Other emerging strategies include the direct C-H fluorination of pyridine rings using reagents like silver(II) fluoride (B91410) (AgF₂), which offers high selectivity for the position adjacent to the nitrogen. nih.govorgsyn.org While this would lead to a different isomer, the underlying principle of direct, selective C-H functionalization is a key area of future development. Similarly, Rh(III)-catalyzed syntheses that construct the fluorinated pyridine ring from simpler acyclic precursors represent another powerful approach that offers high efficiency and control. acs.orgnih.gov

Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Late-Stage C-H Fluoroalkylation Direct introduction of the -C(F₂)CH₃ group onto a pre-formed 2-chloropyridine (B119429) ring.High atom and step economy; suitable for creating diverse analogues.Achieving high regioselectivity at the C-4 position; harsh reagents may be required.
De-aromatization/Re-aromatization Temporary dearomatization of the pyridine ring to activate a specific position for nucleophilic fluoroalkylation, followed by re-aromatization. chemeurope.comExcellent control over regioselectivity; mild reaction conditions. chemeurope.comMulti-step process within a one-pot reaction; substrate scope may be limited.
Ring Construction Catalysis Building the pyridine ring from acyclic precursors, such as α-fluoro-α,β-unsaturated oximes and alkynes, using a catalyst like Rh(III). nih.govConvergent synthesis; allows for multiple points of diversification.Availability of starting materials; control of regioselectivity with unsymmetrical components. nih.gov
Heterogeneous Hydrogenation The selective reduction of a more complex fluorinated pyridine to a simpler one, although more commonly used for creating saturated piperidines. acs.orgnih.govUse of robust, recyclable catalysts; potential for scalability. acs.orgTypically leads to reduction of the entire ring rather than selective functionalization.

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Expansion into New Frontier Areas of Materials Science and Chemical Engineering

The unique combination of a polar heterocyclic ring, a site for polymerization (C-Cl bond), and a fluorinated alkyl group makes this compound an intriguing candidate for advanced materials.

In polymer science , fluorinated polymers are prized for their thermal stability, chemical resistance, and low surface energy. rsc.org The title compound could serve as a monomer or a precursor to monomers for creating novel fluorinated polyarylenes. For instance, polymers incorporating pyridine units are being investigated for proton exchange membranes (PEMs) in high-temperature fuel cells. acs.org The basic nitrogen atom of the pyridine ring can form strong acid-base interactions, which is beneficial for proton conductivity, while the difluoroethyl group could enhance the chemical and thermal stability of the polymer backbone. acs.org

In organic electronics , the introduction of fluorine atoms into organic semiconductors is a common strategy to tune electronic energy levels, influence molecular packing, and improve device stability. rsc.org Pyridine-derived molecules have been successfully used as passivating agents at the interface in perovskite solar cells (PSCs), where they reduce defects and improve efficiency. acs.org The difluoroethyl group in this compound could enhance this effect by modifying the molecule's electrostatic potential and reactivity. acs.org It could also be incorporated into the structure of organic field-effect transistors (OFETs), where fluorinated dielectrics and semiconductors are used to achieve high performance. rsc.org

Application AreaRelevant PropertyRole of this compound
Proton Exchange Membranes (PEMs) High proton conductivity, thermal and chemical stability.Monomer for polymers where the pyridine-N facilitates proton transport and the -C(F₂)CH₃ group enhances stability. acs.org
Perovskite Solar Cells (PSCs) Defect passivation, interfacial energy level alignment.As a passivating agent, where the pyridine-N and F-atoms interact with interfacial defects to reduce recombination losses. acs.org
Organic Field-Effect Transistors (OFETs) Tunable electronic properties, environmental stability.Building block for organic semiconductors or dielectric materials, leveraging the electron-withdrawing nature and stability of the fluoroalkyl group. rsc.org
Specialty Coatings & Lubricants Low surface energy, hydrophobicity, thermal stability.Additive or monomer for creating surfaces with high durability and low friction, due to the properties of fluorinated compounds.

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Development of Advanced Analytical Techniques for Pyridine Chemistry

The unambiguous characterization of this compound and its reaction products is essential for all research and development efforts. While standard techniques are effective, new advancements promise greater sensitivity and structural insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of analysis.

¹H NMR: Would show distinct signals for the aromatic protons, with their chemical shifts influenced by the chloro and difluoroethyl groups. The methyl protons of the ethyl group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the two fluorine atoms would show a characteristic triplet in the proton-coupled spectrum. Substituent effects on the aromatic carbon chemical shifts can be correlated with electronic parameters. mdpi.com

¹⁹F NMR: This is particularly informative, showing a quartet for the two equivalent fluorine atoms due to coupling with the three methyl protons. It is a highly sensitive technique for detecting and quantifying fluorinated species.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For this compound, a key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic M+ peak and a smaller M+2 peak with about one-third the intensity, confirming the presence of a single chlorine atom. libretexts.org

Emerging techniques like Signal Amplification by Reversible Exchange (SABRE) are being developed to dramatically enhance NMR signals for pyridine derivatives, even at natural isotopic abundance. nih.gov This hyperpolarization method allows for the rapid detection of low-concentration species and provides detailed structural information through zero-field NMR, which is sensitive to intramolecular J-couplings. nih.gov Applying such advanced NMR methods could enable real-time reaction monitoring and the analysis of trace-level intermediates in catalytic cycles involving this compound.

Analytical TechniqueInformation Provided for this compoundFuture Direction/Advanced Application
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity, structural confirmation, purity assessment. Provides data on electronic environment via chemical shifts and bonding via coupling constants (e.g., JH-F, JC-F).Variable temperature NMR to study conformational dynamics. mdpi.com Application of SABRE for signal enhancement and trace analysis. nih.gov
Mass Spectrometry (MS) Molecular weight confirmation (m/z = 177.58). sigmaaldrich.com Presence of one chlorine atom confirmed by M+ and M+2 peaks in a ~3:1 ratio. libretexts.orgCoupling with liquid chromatography (LC-MS) for separation and identification of complex reaction mixtures. Use of halogenated internal standards for precise quantification. nih.gov
Gas/Liquid Chromatography (GC/LC) Separation from starting materials and byproducts, purity analysis, and quantification.Development of chiral chromatography methods to separate potential enantiomers if a chiral center is introduced.
X-Ray Crystallography Definitive solid-state structure, bond lengths, bond angles, and intermolecular packing of crystalline derivatives.Analysis of co-crystals with other materials to understand interactions relevant to materials science applications.

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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(1,1-difluoroethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For fluorinated pyridines, sodium borohydride (NaBH₄) can reduce intermediates, while potassium permanganate (KMnO₄) may oxidize specific functional groups. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) critically impact regioselectivity and yield . Optimize stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring and identify CF₂CH₃ splitting patterns (e.g., doublets from fluorine coupling).
  • GC-MS/LC-MS : For purity assessment and molecular ion identification.
  • FT-IR : To detect C-F stretches (~1100–1200 cm⁻¹) and pyridine ring vibrations.
    Cross-reference with PubChem computational data for validation .

Q. How does the difluoroethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The 1,1-difluoroethyl group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Measure logP via shake-flask or HPLC methods. Fluorine’s electronegativity also enhances electron-withdrawing effects, altering pKa (use potentiometric titration) and reactivity in nucleophilic substitution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. The chloro group at position 2 and difluoroethyl group at position 4 create steric and electronic biases. Validate predictions experimentally via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd(PPh₃)₄ catalysis .

Q. What strategies mitigate competing side reactions during functionalization of the difluoroethyl group?

  • Methodological Answer : Protect the pyridine nitrogen with Boc groups to prevent undesired coordination. For C-F bond activation, use transition-metal catalysts (e.g., Ni or Pd) in anhydrous conditions. Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediates .

Q. How does fluorination impact the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Fluorine’s inductive effects enhance binding to hydrophobic enzyme pockets. Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with non-fluorinated analogs to isolate fluorine’s contribution .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Fluorinated intermediates often require specialized equipment (e.g., Hastelloy reactors) due to HF byproducts. Optimize batch processes using flow chemistry for exothermic steps (e.g., fluorination). Conduct safety assessments for thermal stability (DSC/TGA) .

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